

# endogenous ligands for P2Y14 receptor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | MRS2802   |           |
| Cat. No.:            | B10771354 | Get Quote |

# **Introduction to the P2Y14 Receptor**

The P2Y14 receptor (P2Y14R), also known as GPR105, is a member of the P2Y family of purinergic receptors.[1] Unlike other P2Y receptors that are primarily activated by nucleotides like ATP, ADP, UTP, and UDP, the P2Y14 receptor is uniquely activated by a class of molecules known as UDP-sugars.[2][3] It is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase.[4] P2Y14R is expressed in various tissues and cells, with prominent expression in immune cells such as neutrophils, lymphocytes, and mast cells, as well as in the brain, placenta, and gastrointestinal tract.[2][5] This distribution highlights its potential role in neuroimmune function and inflammatory processes.[2][6]

# **Endogenous Ligands and Pharmacology**

The primary endogenous agonists for the P2Y14 receptor are UDP-sugars. These molecules, traditionally known for their intracellular roles in glycosylation and biosynthesis, are released into the extracellular space under certain conditions to act as signaling molecules.[7][8] Uridine diphosphate (UDP) has also been identified as a potent ligand, though its activity varies between species.[2]

### **UDP-Sugars**

Several UDP-sugars have been identified as potent agonists of the P2Y14 receptor.[9] These molecules are released from cells in a regulated manner and are relatively stable in the extracellular environment, allowing them to function as effective signaling molecules.[9]



- Uridine Diphosphate Glucose (UDP-Glucose): This is the most potent and well-characterized endogenous agonist for the P2Y14 receptor.[2][10] It plays a significant role in mediating inflammatory responses, such as mast cell degranulation and neutrophil chemotaxis.[5][9]
- Uridine Diphosphate Galactose (UDP-Galactose): Another potent agonist that activates the P2Y14 receptor with similar efficacy to UDP-glucose.[2][11]
- Uridine Diphosphate Glucuronic Acid (UDP-Glucuronic Acid): This UDP-sugar also activates
  the receptor, generally with a potency similar to that of UDP-glucose and UDP-galactose.[2]
  [11]
- Uridine Diphosphate N-acetylglucosamine (UDP-GlcNAc): While a full agonist, UDP-GlcNAc
  typically exhibits a lower potency (approximately 10-fold higher EC50) compared to UDPglucose.[2][11]

# **Uridine Diphosphate (UDP)**

UDP has been shown to be a potent ligand for the P2Y14 receptor, but its pharmacological profile is species-dependent.[2]

- At the rat P2Y14 receptor, UDP acts as a potent full agonist.[2][10]
- Conversely, at the human P2Y14 receptor, UDP functions as a competitive antagonist, blocking the action of UDP-sugar agonists.[10] This species-specific difference is a critical consideration in translational research and drug development.

# **Quantitative Data for Endogenous Ligands**

The potency and affinity of endogenous ligands at the P2Y14 receptor have been characterized using various in vitro assay systems. The following tables summarize the available quantitative data.



| Ligand                          | Receptor<br>Species                          | Assay Type                          | Parameter   | Value       | Reference(s |
|---------------------------------|----------------------------------------------|-------------------------------------|-------------|-------------|-------------|
| UDP-Glucose                     | Human                                        | RhoA<br>Activation<br>(Neutrophils) | EC50        | 0.9 μΜ      | [9]         |
| Human                           | RhoA<br>Activation<br>(P2Y14-HL60<br>cells)  | EC50                                | 0.4 μΜ      | [9]         |             |
| Human                           | Recombinant<br>Systems                       | EC50                                | ~100-500 nM | [3]         |             |
| Human                           | Inhibition of cAMP                           | pIC50                               | 7.1         | [12]        | -           |
| UDP-<br>Galactose               | Human                                        | Recombinant<br>Systems              | EC50        | ~100-500 nM | [3]         |
| Human                           | Inhibition of cAMP                           | pEC <sub>50</sub>                   | 6.8         | [12]        | _           |
| Human                           | Ca <sup>2+</sup><br>Mobilization<br>(hP2Y14) | IC50                                | 0.67 μΜ     | [13]        |             |
| UDP-<br>Glucuronic<br>Acid      | Human                                        | Recombinant<br>Systems              | EC50        | ~100-500 nM | [3]         |
| UDP-N-<br>acetylglucosa<br>mine | Human                                        | Recombinant<br>Systems              | EC50        | ~1-5 μM     | [2][3]      |
| Human                           | Inhibition of cAMP                           | pEC50                               | 6.0         | [12]        |             |
| UDP                             | Rat                                          | Phosphoinosi<br>tide<br>Hydrolysis  | EC50        | 0.35 μΜ     | [10]        |



| Rat   | Inhibition of cAMP               | pIC50           | 6.5  | [12] |
|-------|----------------------------------|-----------------|------|------|
| Human | Antagonism<br>of UDP-<br>Glucose | рК <sub>е</sub> | 7.28 | [10] |

# **Signaling Pathways**

Activation of the P2Y14 receptor by its endogenous ligands initiates several downstream signaling cascades, primarily through the Gαi subunit of the heterotrimeric G protein.

# **Gαi-Mediated Inhibition of Adenylyl Cyclase**

The canonical signaling pathway for the P2Y14 receptor involves the Gαi-mediated inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling is sensitive to pertussis toxin (PTX), which ADP-ribosylates and inactivates Gαi proteins.[2]





Click to download full resolution via product page

Caption: P2Y14R Gai-mediated inhibition of adenylyl cyclase.



### **RhoA Activation Pathway**

In immune cells like neutrophils, P2Y14 receptor activation promotes chemotaxis and migration through a pathway involving the activation of the small GTPase RhoA.[9][14] This leads to cytoskeleton rearrangement, which is essential for cell motility.[15]





Click to download full resolution via product page

Caption: P2Y14R-mediated activation of the RhoA signaling pathway.

# **Key Experimental Protocols**

The characterization of P2Y14 receptor ligands relies on a variety of robust cellular and biochemical assays.

### **Calcium Mobilization Assay**

Since the P2Y14 receptor is natively coupled to  $G\alpha i$ , it does not directly stimulate phospholipase C (PLC) and subsequent intracellular calcium mobilization. To measure agonist activity via calcium flux, a common strategy is to co-express the receptor in a host cell line (e.g., HEK293 or COS-7) with a "promiscuous" or chimeric G protein, such as  $G\alpha 16$  or a  $G\alpha 4$  chimera.[2] These G proteins couple  $G\alpha i$ -linked receptors to the PLC pathway.

#### Methodology:

- Cell Culture and Transfection: HEK293 cells are transiently or stably co-transfected with plasmids encoding the human P2Y14 receptor and the Gαq/i chimeric protein.
- Cell Loading: Transfected cells are plated in 96-well plates and incubated with a calciumsensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) for 60 minutes at 37°C.
- Assay Performance: The plate is placed in a fluorescence plate reader (e.g., FLIPR). A
  baseline fluorescence reading is established.
- Agonist Addition: A solution containing the UDP-sugar agonist at various concentrations is automatically added to the wells.
- Data Acquisition: Changes in intracellular calcium are recorded as changes in fluorescence intensity over time.
- Data Analysis: The peak fluorescence response is measured, and dose-response curves are generated to calculate EC<sub>50</sub> values.

# **cAMP Inhibition Assay**



This assay directly measures the functional consequence of Gai activation.

#### Methodology:

- Cell Culture: Cells endogenously or recombinantly expressing the P2Y14 receptor (e.g., P2Y14-HEK293 cells) are cultured to confluency.[2]
- Pre-treatment: Cells are pre-treated with a phosphodiesterase inhibitor like IBMX for 15-30 minutes to prevent cAMP degradation.
- Stimulation and Agonist Addition: Cells are stimulated with forskolin (an adenylyl cyclase activator) to elevate basal cAMP levels. Simultaneously or shortly after, the P2Y14R agonist is added at various concentrations.[2]
- Lysis and Detection: After a 15-30 minute incubation, the reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay (e.g., HTRF, ELISA, or RIA).
- Data Analysis: The percentage inhibition of forskolin-stimulated cAMP accumulation is calculated for each agonist concentration, and dose-response curves are used to determine IC<sub>50</sub> values. For confirmation of Gαi coupling, a parallel experiment is run with cells pretreated with pertussis toxin, which should abolish the inhibitory effect.[2]

### **RhoA Activation (Pull-Down) Assay**

This biochemical assay is used to specifically measure the active, GTP-bound form of RhoA.[9]





Click to download full resolution via product page

Caption: Experimental workflow for a RhoA activation pull-down assay.



#### Methodology:

- Cell Stimulation: Neutrophils or other relevant cells are stimulated with the P2Y14R agonist for a short period (e.g., 1-5 minutes).
- Cell Lysis: Cells are rapidly lysed on ice with a buffer containing Mg<sup>2+</sup> and protease inhibitors to preserve GTP-bound RhoA.
- Lysate Clarification: The lysate is centrifuged to pellet cell debris.
- Pull-Down: The supernatant is incubated with agarose beads conjugated to the Rho-binding domain (RBD) of a Rho effector protein, such as Rhotekin. The RBD specifically binds to the active, GTP-bound form of RhoA.
- Washing: The beads are washed several times to remove non-specifically bound proteins.
- Elution and Analysis: The bound proteins are eluted in SDS-PAGE sample buffer, separated by SDS-PAGE, and transferred to a membrane for Western blotting using a RhoA-specific antibody. A sample of the total cell lysate ('input') is run in parallel to confirm equal protein loading.
- Quantification: The intensity of the band corresponding to pulled-down RhoA is quantified by densitometry and normalized to the total RhoA in the input.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. P2RY14 Wikipedia [en.wikipedia.org]
- 2. Signalling and pharmacological properties of the P2Y14 receptor PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of the UDP-glucose receptor (re-named here the P2Y14 receptor) adds diversity to the P2Y receptor family PMC [pmc.ncbi.nlm.nih.gov]



- 4. mdpi.com [mdpi.com]
- 5. UDP-glucose acting at P2Y14 receptors is a mediator of mast cell degranulation PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2RY14 purinergic receptor P2Y14 [Homo sapiens (human)] Gene NCBI [ncbi.nlm.nih.gov]
- 7. JCI UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia [jci.org]
- 8. New Paradigms in Purinergic Receptor Ligand Discovery PMC [pmc.ncbi.nlm.nih.gov]
- 9. The UDP-sugar-sensing P2Y14 receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils PMC [pmc.ncbi.nlm.nih.gov]
- 10. UDP is a competitive antagonist at the human P2Y14 receptor PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. guidetopharmacology.org [guidetopharmacology.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. journals.physiology.org [journals.physiology.org]
- 15. The UDP-sugar-sensing P2Y(14) receptor promotes Rho-mediated signaling and chemotaxis in human neutrophils PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [endogenous ligands for P2Y14 receptor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10771354#endogenous-ligands-for-p2y14-receptor]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com